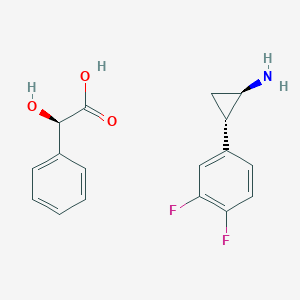

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a compound with significant pharmaceutical potential. It is known for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting cardiovascular conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:

Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: This step involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C).

Formation of ®-2-hydroxy-2-phenylacetate: The resulting residue is dissolved in dichloromethane and cooled.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

化学反应分析

Key Synthetic Precursor Reactions

The cyclopropanamine moiety is synthesized through multi-step reactions, including cyclopropanation and stereochemical control:

Cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylate

-

Reagents: Trimethylsulfoxonium iodide, NaH/NaOH, DMSO.

-

Conditions: Asymmetric cyclopropanation ensures retention of the (1R,2S) configuration .

Example Pathway

Functional Group Transformations

The compound’s reactivity is influenced by its cyclopropane ring, aromatic fluorine substituents, and amine group:

a. Amine Reactivity

-

Salt Formation: The amine reacts with acids (e.g., mandelic acid) to form stable salts for purification .

-

Acylation/Reduction: Potential reactions with acyl chlorides or reducing agents, though specific examples are not detailed in available literature.

b. Mandelic Acid Component

-

Acts as a chiral counterion, enhancing crystallinity and stability. No direct reactivity reported under standard conditions .

Industrial-Scale Production

Scaled-up synthesis employs continuous flow reactors and automated systems to maintain stereochemical integrity and yield . Critical steps include:

-

Chiral Reduction: Use of oxazaborolidine catalysts for enantioselective reduction of ketones to alcohols .

-

Azide Formation: Conversion of carboxylic acids to hydrazides via SOC₁₂, enabling Curtius rearrangement to amines .

Stability and Decomposition

科学研究应用

Antiplatelet Activity

The primary application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction. Ticagrelor acts as a reversible P2Y12 receptor antagonist, inhibiting platelet aggregation effectively .

Therapeutic Development

Research indicates that derivatives of this compound may be explored for developing new antithrombotic agents that offer improved efficacy and safety profiles compared to existing medications. The ability to modify the cyclopropanamine structure allows for the synthesis of various analogs that can be tested for enhanced pharmacological properties .

Case Study 1: Synthesis of Ticagrelor

A notable study outlined the synthetic pathway for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine as a precursor to Ticagrelor. The synthesis involved several steps including the formation of the cyclopropane ring and subsequent functionalization to introduce the difluorophenyl group. The final product demonstrated significant antiplatelet activity in preclinical models .

| Step | Description |

|---|---|

| 1 | Formation of cyclopropane from precursor amines |

| 2 | Introduction of difluorophenyl group via electrophilic substitution |

| 3 | Hydrolysis to yield (R)-2-hydroxy-2-phenylacetate derivative |

| 4 | Purification and characterization using NMR and MS techniques |

Case Study 2: Cardiovascular Efficacy

Another study investigated the cardiovascular efficacy of Ticagrelor derived from (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in patients with coronary artery disease. The results indicated that Ticagrelor significantly reduced the incidence of major adverse cardiovascular events compared to clopidogrel, highlighting the clinical relevance of this compound .

作用机制

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in cardiovascular functions, such as P2Y12 receptors.

Pathways Involved: It inhibits platelet aggregation by blocking the P2Y12 receptor pathway, preventing thrombotic events in patients with acute coronary syndrome.

相似化合物的比较

Similar Compounds

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

Uniqueness

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of potent cardiovascular drugs. Its ability to inhibit platelet aggregation distinguishes it from other similar compounds .

生物活性

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a Ticagrelor-related compound, plays a significant role in pharmacology as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are critical in the prevention of thrombotic events, particularly in patients with acute coronary syndrome and myocardial infarction. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 376608-71-8 |

| Molecular Formula | C₁₇H₁₇F₂N₃O₃ |

| Molecular Weight | 321.32 g/mol |

| Appearance | White to off-white powder |

| Boiling Point | Not available |

The primary biological activity of this compound is attributed to its function as a P2Y12 receptor antagonist. This mechanism inhibits platelet aggregation, which is crucial in preventing thrombus formation in various cardiovascular conditions. Ticagrelor, which is derived from this compound, has been shown to significantly reduce the risk of heart attacks and strokes by preventing platelet activation through competitive inhibition at the P2Y12 receptor site .

Pharmacological Applications

- Thrombotic Event Prevention : The compound is primarily utilized in the formulation of drugs aimed at preventing thrombotic events such as myocardial infarction and stroke .

- Acute Coronary Syndrome Treatment : It is indicated for managing acute coronary syndromes, enhancing patient outcomes by reducing the incidence of adverse cardiovascular events .

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of Ticagrelor and its intermediates:

- A clinical trial demonstrated that Ticagrelor significantly reduced the rate of cardiovascular death, myocardial infarction, and stroke compared to clopidogrel in patients with acute coronary syndromes .

- A pharmacokinetic study indicated that the absorption and bioavailability of Ticagrelor are influenced by its structural analogs, including this compound .

Comparative Analysis

To understand the biological activity better, a comparison with other P2Y12 antagonists is presented below:

| Compound | Mechanism | Indication | Efficacy |

|---|---|---|---|

| Ticagrelor | P2Y12 antagonist | Acute coronary syndrome | Superior to clopidogrel |

| Clopidogrel | P2Y12 antagonist | Thrombotic event prevention | Less effective than Ticagrelor |

| Prasugrel | P2Y12 antagonist | Acute coronary syndrome | Similar efficacy to Ticagrelor |

属性

CAS 编号 |

376608-71-8 |

|---|---|

分子式 |

C17H17F2NO3 |

分子量 |

321.32 g/mol |

IUPAC 名称 |

[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]azanium;(2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1 |

InChI 键 |

GUESUQPLVFMJIT-KLTOLQSASA-N |

SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |

手性 SMILES |

C1[C@H]([C@@H]1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

规范 SMILES |

C1C(C1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)[O-])O |

Pictograms |

Irritant |

同义词 |

(αR)-α-Hydroxybenzeneacetic Acid compd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。